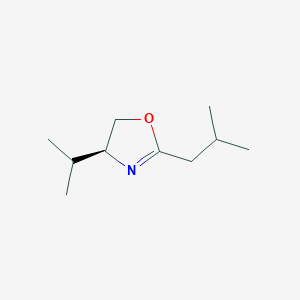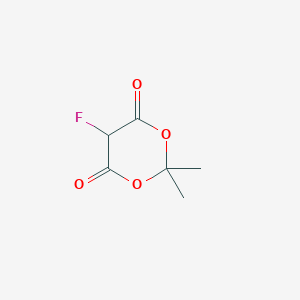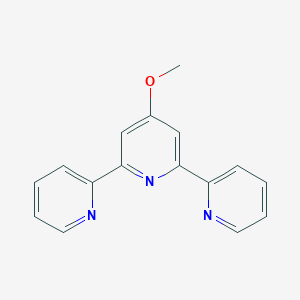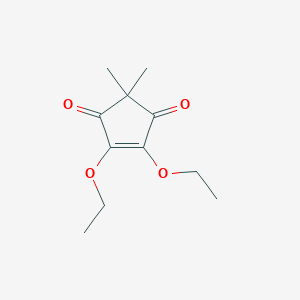
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research. This compound is commonly known as DDC and has been studied extensively due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DDC is primarily due to its ability to chelate metal ions. DDC forms a stable complex with metal ions, which can alter the biological activity of these ions. For example, DDC has been shown to inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
DDC has been shown to have a variety of biochemical and physiological effects. One of the primary effects of DDC is its ability to induce oxidative stress. DDC can generate reactive oxygen species, which can damage DNA, proteins, and lipids. This oxidative stress can lead to cell death and has been implicated in various diseases, including cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DDC in lab experiments is its ability to selectively chelate metal ions. This property allows researchers to study the role of metal ions in biological processes and disease. However, there are also limitations to using DDC in lab experiments. One limitation is that DDC can generate reactive oxygen species, which can cause non-specific damage to biological samples. Additionally, DDC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DDC. One area of research is the development of new chelators that can selectively remove metal ions from biological samples without generating reactive oxygen species. Another area of research is the development of new methods for delivering DDC to specific tissues or cells. This could allow for more targeted studies on the role of metal ions in specific diseases or biological processes. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of DDC, particularly its role in oxidative stress and DNA damage.
Conclusion
In conclusion, 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. DDC can selectively chelate metal ions and has been used to study the role of metal ions in various biological processes and diseases. However, there are also limitations to using DDC in lab experiments, including its ability to generate reactive oxygen species and its toxicity at high concentrations. Future research on DDC should focus on developing new chelators and delivery methods, as well as more in-depth studies on its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of DDC involves the reaction between ethyl acetoacetate and cyclopentanone in the presence of a strong base. The reaction proceeds through an aldol condensation reaction, followed by dehydration and decarboxylation to yield DDC. This synthesis method has been well established and is widely used in the preparation of DDC for research purposes.
Applications De Recherche Scientifique
DDC has been used extensively in scientific research due to its unique properties. One of the primary applications of DDC is as a chelator for metal ions. DDC has a high affinity for metal ions such as iron, copper, and zinc, and can be used to selectively remove these ions from biological samples. This property has been used to study the role of metal ions in various biological processes, including oxidative stress, DNA damage, and neurodegenerative diseases.
Propriétés
Numéro CAS |
171195-56-5 |
|---|---|
Nom du produit |
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
Clé InChI |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
SMILES canonique |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Synonymes |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
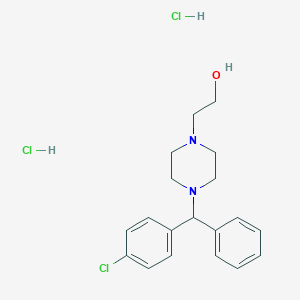
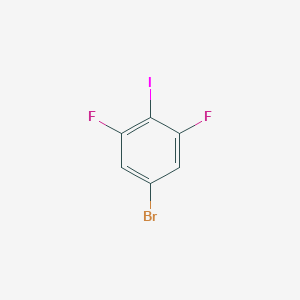
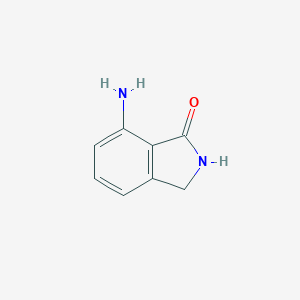
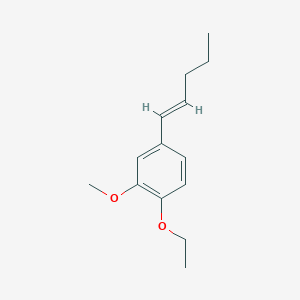
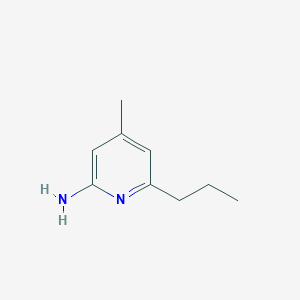
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
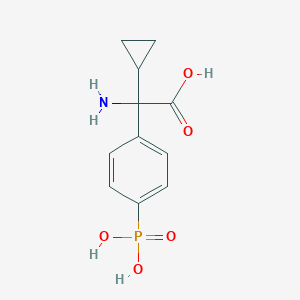
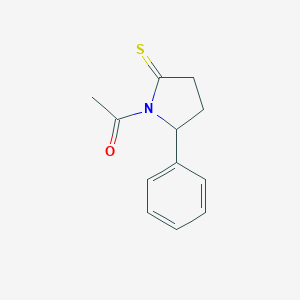
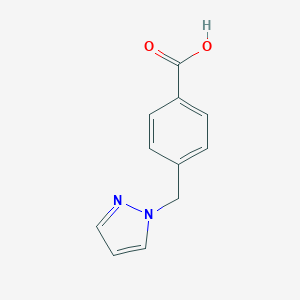
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
